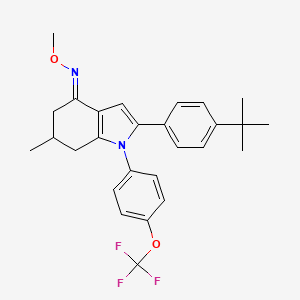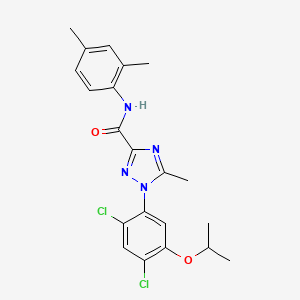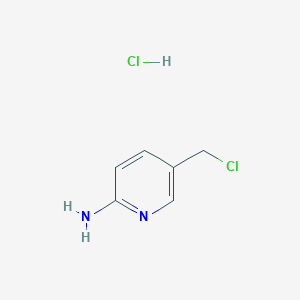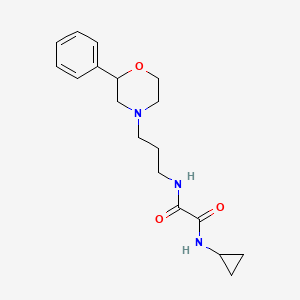![molecular formula C13H11ClF3N5O3 B2675036 5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 338978-25-9](/img/structure/B2675036.png)
5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . This compound is likely to be a derivative of trifluoromethylpyridine .
Synthesis Analysis
The synthesis of such compounds often involves the use of halogenated pyridine derivatives as building blocks . The trifluoromethyl group can be introduced through various methods, including direct fluorination or through the use of trifluoromethyl-containing building blocks . The exact synthesis pathway for this specific compound is not available in the retrieved data.Scientific Research Applications
Transformations and Syntheses of Pyrimidine Derivatives
Research on pyrimidine derivatives, such as the work by Yu. A. Azev et al. (1994), highlights the transformation of hydrazinouracils into diazo derivatives and their conversion into triazolopyrimidines, offering a pathway for synthesizing novel pyrimidine derivatives with potential applications in drug development and material sciences (Azev, Guselnikova, & Chupakhin, 1994).
Synthesis of Pyridine and Fused Pyridine Derivatives
The synthesis of novel pyridine derivatives, as explored by E. M. Flefel et al. (2018), involves the treatment of hydrazinyl-pyridine with various agents to afford triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. These compounds were subjected to molecular docking and exhibited antimicrobial and antioxidant activities, suggesting their potential utility in pharmaceutical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Heterocyclic Diazonium Salt Reactions
The research by M. H. Elnagdi et al. (1982) on heterocyclic diazonium salts and their novel synthesis of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles showcases the versatility of diazonium reactions in creating heterocyclic compounds with potential applications in chemical synthesis, pharmaceuticals, and agrochemicals (Elnagdi, Elfahham, Elmoghayar, Sadek, & Elgemeie, 1982).
Applications in Antimicrobial and Anticancer Research
Compounds synthesized through the functionalization of quinolines, as investigated by S. Bondock and Hanaa Gieman (2015), have demonstrated significant antimicrobial and anticancer activities. This suggests that novel synthetic pathways involving pyridine derivatives can lead to the development of new therapeutic agents (Bondock & Gieman, 2015).
Properties
IUPAC Name |
5-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O3/c1-21-10(23)7(11(24)22(2)12(21)25)5-19-20-9-8(14)3-6(4-18-9)13(15,16)17/h3-5,23H,1-2H3,(H,18,20)/b19-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOPVCRIUFVCP-PTXOJBNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)


![4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2674960.png)



![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)
![5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B2674969.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)



